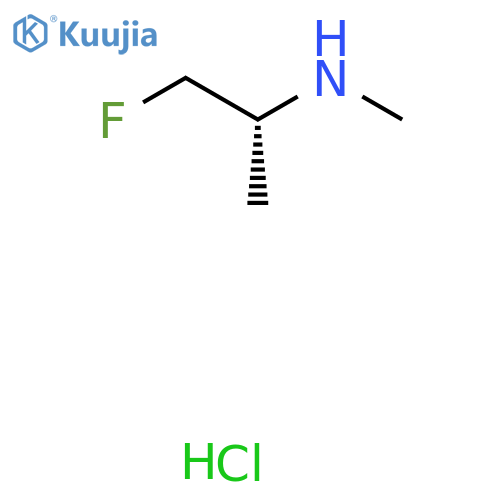

Cas no 2567489-88-5 ((2R)-1-fluoropropan-2-yl(methyl)amine hydrochloride)

2567489-88-5 structure

商品名:(2R)-1-fluoropropan-2-yl(methyl)amine hydrochloride

CAS番号:2567489-88-5

MF:C4H11ClFN

メガワット:127.588243722916

MDL:MFCD32878703

CID:5656347

PubChem ID:155820315

(2R)-1-fluoropropan-2-yl(methyl)amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-27695855

- [(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride

- 2567489-88-5

- (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride

- (2R)-1-fluoropropan-2-yl(methyl)amine hydrochloride

-

- MDL: MFCD32878703

- インチ: 1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1

- InChIKey: WXDLYIUHQCZKME-PGMHMLKASA-N

- ほほえんだ: Cl.FC[C@@H](C)NC

計算された属性

- せいみつぶんしりょう: 127.0564052g/mol

- どういたいしつりょう: 127.0564052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 30.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

(2R)-1-fluoropropan-2-yl(methyl)amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27695855-0.25g |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95.0% | 0.25g |

$666.0 | 2025-03-20 | |

| Enamine | EN300-27695855-1g |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 1g |

$1343.0 | 2023-09-10 | |

| Enamine | EN300-27695855-10g |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 10g |

$5774.0 | 2023-09-10 | |

| 1PlusChem | 1P0287PK-5g |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 5g |

$4875.00 | 2024-05-20 | |

| Aaron | AR0287XW-50mg |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 50mg |

$454.00 | 2025-02-15 | |

| Aaron | AR0287XW-2.5g |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 2.5g |

$3643.00 | 2025-02-15 | |

| Aaron | AR0287XW-10g |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 10g |

$7965.00 | 2023-12-15 | |

| Enamine | EN300-27695855-5g |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 5g |

$3894.0 | 2023-09-10 | |

| 1PlusChem | 1P0287PK-50mg |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 50mg |

$448.00 | 2024-05-20 | |

| 1PlusChem | 1P0287PK-250mg |

[(2R)-1-fluoropropan-2-yl](methyl)amine hydrochloride |

2567489-88-5 | 95% | 250mg |

$885.00 | 2024-05-20 |

(2R)-1-fluoropropan-2-yl(methyl)amine hydrochloride 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

2567489-88-5 ((2R)-1-fluoropropan-2-yl(methyl)amine hydrochloride) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 81216-14-0(7-bromohept-1-yne)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量